molecular formula C16H19N3O4S B6423555 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-71-4

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B6423555
CAS No.: 1040666-71-4
M. Wt: 349.4 g/mol
InChI Key: PNMNDRFKCVABTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a furan ring, and a cyclopentapyrazole core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothiophene ring, the introduction of the furan ring, and the construction of the cyclopentapyrazole core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of tetrahydrothiophene, furan, and cyclopentapyrazole. Examples include:

  • 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
  • (S)-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
  • 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

Uniqueness

What sets 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide apart is its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16(17-9-12-3-2-7-23-12)15-13-4-1-5-14(13)18-19(15)11-6-8-24(21,22)10-11/h2-3,7,11H,1,4-6,8-10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMNDRFKCVABTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.